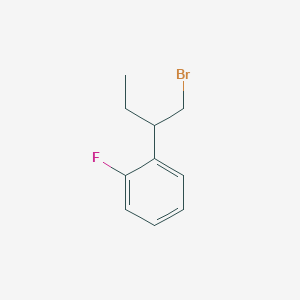
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol is a cyclobutane derivative with an amino group and a bromophenyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction using reagents such as ammonia or amines under appropriate conditions.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or other brominating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(1R,2S)-cyclobutane-1,2-diyldimethanol: A cyclobutane derivative with hydroxyl groups.
(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol: A bicyclic compound with a benzyl group.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride: A cyclopentane derivative with an amino group.
Uniqueness
(1S,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol is unique due to its specific combination of an amino group and a bromophenyl group attached to a cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
3-amino-3-(2-bromophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2 |
InChIキー |
ZRPMSUMOCFTEIJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=CC=C2Br)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


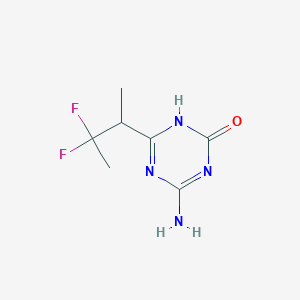
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)






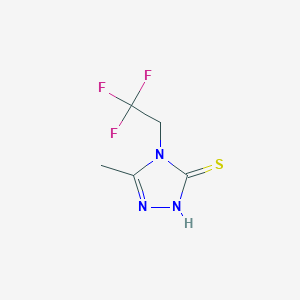
![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)
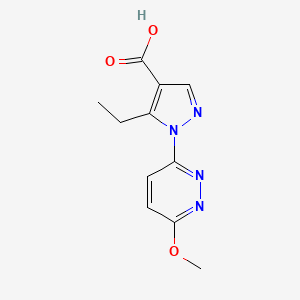
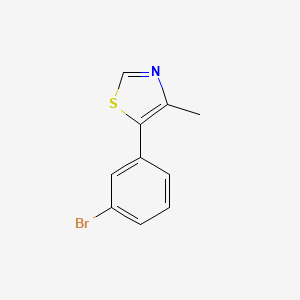
![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)
